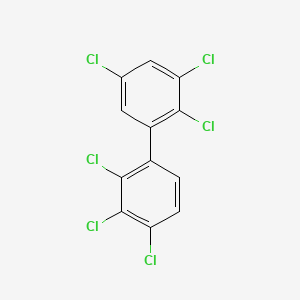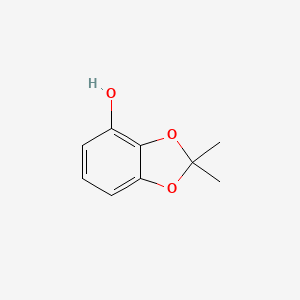
ベンドィオカルブフェノール
概要
説明
Bendiocarb phenol is a phenol compound . Phenols do not behave as organic alcohols, despite the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids . Phenols and cresols are much weaker as acids than common carboxylic acids .
Synthesis Analysis
Bendiocarb can be determined spectrophotometrically. The phenol formed due to alkaline hydrolysis of Bendiocarb is made to couple with diazotized p-aminobenzene sulfonamide to give colored species having an absorption maximum at 448 nm .Molecular Structure Analysis
Bendiocarb phenol contains a total of 23 bonds; 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 2 ethers (aromatic) .Chemical Reactions Analysis
Bendiocarb phenol is a phenol and reacts as a weak organic acid . It is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and inorganic sulfides . Phenols are sulfonated very readily, for example, by concentrated sulfuric acid at room temperature . They are also nitrated very rapidly, even by dilute nitric acid .Physical And Chemical Properties Analysis
Bendiocarb phenol is a white crystalline solid . It hydrolyzes rapidly in alkaline media and decomposes above 125°C . The specific physical properties such as flash point, lower explosive limit (LEL), upper explosive limit (UEL), autoignition temperature, melting point, vapor pressure, vapor density (relative to air), specific gravity, boiling point, molecular weight, water solubility, ionization energy/potential, IDLH, AEGLs, ERPGs, and PACs are currently unavailable .科学的研究の応用
分光光度法による定量
ベンドィオカルブフェノールは、広く使用されているカーバメート系農薬であるベンドィオカルブの分光光度法による定量に使用できます . この方法は、ベンドィオカルブ農薬のアルカリ加水分解に基づいており、ベンドィオカルブの加水分解生成物はパラアミノフェノールとカップリングして青色の生成物を与えます . この方法は、ベンドィオカルブの百万分率レベルの分析に簡単で、感度が高く、迅速で、正確です .
環境水サンプリング
ベンドィオカルブフェノールは、環境水サンプリングに使用されます . ベンドィオカルブの加水分解生成物をパラアミノフェノールとカップリングして生成される有色化合物は、環境水サンプル中のベンドィオカルブの微量残留物の測定に使用できます .
水中の微量定量
水中のベンドィオカルブの微量定量のための分光光度法が開発されました . この方法は、ベンドィオカルブの加水分解によって生成されるベンドィオカルブフェノールと硝酸との反応により、黄色の錯体を形成することに基づいています . この方法は、10〜100μg/5mL溶液の範囲におけるベンドィオカルブの残留量の推定に適用できます .
殺虫剤
ベンドィオカルブは、広域スペクトル殺虫剤であり、土壌または葉面散布後の良好な残留活性があります . ベンドィオカルブフェノールは、ベンドィオカルブの加水分解の結果として、殺虫特性に寄与する可能性があります .
庭での使用
ベンドィオカルブ製品(ベンドィオカルブフェノールを含む)は、庭、芝生、土壌、および観賞植物に、粒状、粉末、または液体スプレーの製剤として使用されます .
家庭での使用
家庭内および周辺では、ベンドィオカルブ(ベンドィオカルブフェノールを含む)を含む製品は、クモ、スズメバチ、アリ、ハエ、貯蔵製品の害虫用の粉末およびスプレーとして製剤化されています .
作用機序
Target of Action
Bendiocarb phenol primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the normal transmission of nerve impulses by breaking down the neurotransmitter acetylcholine .
Mode of Action
Bendiocarb phenol acts by reversibly inhibiting the acetylcholinesterase enzyme . It binds to the active site of this enzyme, leading to an accumulation of acetylcholine at nerve muscle sites . This accumulation disrupts the normal functioning of the insect’s nervous system and may cause toxicity by either contact or ingestion .
Biochemical Pathways
The biochemical pathway affected by bendiocarb phenol is the acetylcholine neurotransmission pathway . By inhibiting acetylcholinesterase, bendiocarb phenol prevents the breakdown of acetylcholine, leading to an excess of this neurotransmitter. This disrupts nerve signal transmission, affecting the normal functioning of the nervous system .
Result of Action
The primary result of bendiocarb phenol’s action is the disruption of the normal functioning of the insect’s nervous system . This can lead to paralysis and eventually death of the insect .
Action Environment
The efficacy and stability of bendiocarb phenol can be influenced by various environmental factors. For instance, it has been noted that bendiocarb is stable at temperatures of up to 100°C and on non-absorptive surfaces, and at low humidity, it resists oxidation . .
Safety and Hazards
Bendiocarb phenol is a phenol and reacts as a weak organic acid . It is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and inorganic sulfides . Phenols are sulfonated very readily, for example, by concentrated sulfuric acid at room temperature . They are also nitrated very rapidly, even by dilute nitric acid . Nitrated phenols often explode when heated .
将来の方向性
Bendiocarb is an acutely toxic carbamate insecticide used in public health and agriculture and is effective against a wide range of nuisance and disease vector insects . It is one of 12 insecticides recommended by the World Health Organization for use in malaria control . Bendiocarb is not considered to be carcinogenic, but it is acutely toxic . Like other carbamates, it reversibly inhibits acetylcholinesterase, an enzyme required for normal transmission of nerve impulses . Bendiocarb binds to the active site of this enzyme leading to an accumulation of acetylcholine, which is required for the transmission of nerve impulses, at nerve muscle sites . Bendiocarb was invented in 1971 and was first introduced into the market by Fisons Ltd .
生化学分析
Biochemical Properties
Bendiocarb phenol plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in nerve synapses . By inhibiting acetylcholinesterase, bendiocarb phenol leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. This interaction is critical in its function as an insecticide. Additionally, bendiocarb phenol interacts with various proteins and biomolecules involved in oxidative stress responses, such as protein kinase A and protein kinase C .
Cellular Effects
Bendiocarb phenol affects various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to bendiocarb phenol has been shown to increase oxidative stress parameters and activate stressogenic responses in cells . This compound can also affect the phosphorylation levels of proteins and the levels of cyclic adenosine monophosphate (cAMP), which are crucial for cellular signaling .
Molecular Mechanism
The molecular mechanism of bendiocarb phenol involves its binding to the active site of acetylcholinesterase, leading to the inhibition of this enzyme . This inhibition results in the accumulation of acetylcholine at nerve muscle sites, causing prolonged nerve impulses and eventual paralysis in insects. Additionally, bendiocarb phenol can interact with octopamine receptors, leading to increased intracellular calcium levels or cAMP levels, which activate protein kinase C or protein kinase A, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bendiocarb phenol can change over time. Studies have shown that bendiocarb phenol can induce oxidative stress and stressogenic responses even at extremely low doses . The stability and degradation of bendiocarb phenol in laboratory conditions are crucial for understanding its long-term effects on cellular function. Over time, the compound may degrade, leading to changes in its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of bendiocarb phenol vary with different dosages in animal models. At low doses, bendiocarb phenol can induce oxidative stress and alter cellular signaling pathways without causing direct paralysis . At higher doses, the compound can lead to severe toxic effects, including behavioral changes, muscle tremors, and even paralysis . The threshold effects and toxic doses are essential for determining safe exposure levels in both target and non-target organisms.
Metabolic Pathways
Bendiocarb phenol is involved in metabolic pathways that include the hydrolysis of the carbamate ester bond of bendiocarb to yield bendiocarb phenol and its subsequent conjugation . This metabolic pathway is crucial for the detoxification and excretion of bendiocarb phenol in organisms. The enzymes involved in these pathways play a significant role in determining the compound’s toxicity and efficacy.
Transport and Distribution
The transport and distribution of bendiocarb phenol within cells and tissues involve interactions with various transporters and binding proteins . These interactions determine the localization and accumulation of the compound in specific tissues. Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects on different organs.
Subcellular Localization
Bendiocarb phenol’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The localization of bendiocarb phenol within cells can affect its activity and function, particularly in relation to its interactions with enzymes and proteins involved in cellular signaling and metabolism.
特性
IUPAC Name |
2,2-dimethyl-1,3-benzodioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWBRMYHJVCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Record name | BENDIOCARB PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066845 | |
| Record name | Bendiocarb phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bendiocarb phenol is a white crystalline solid., White solid; [CAMEO] | |
| Record name | BENDIOCARB PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bendiocarb phenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12119 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
22961-82-6 | |
| Record name | BENDIOCARB PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Dimethyl-1,3-benzodioxol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22961-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bendiocarb phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendiocarb phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bendiocarb Phenol relate to the insecticide Bendiocarb? What is the main metabolic difference between adult and larval stages of Diabrotica undecimpunctata howardi regarding Bendiocarb?
A1: Bendiocarb Phenol is the primary metabolite of the insecticide Bendiocarb. Bendiocarb itself is broken down through ester hydrolysis. [] In the Southern corn rootworm (Diabrotica undecimpunctata howardi), there is a significant difference in how larvae and adults metabolize Bendiocarb. Larvae primarily produce conjugated metabolites (meaning the Bendiocarb Phenol is further modified and bound to other molecules), while adults primarily produce Bendiocarb Phenol itself. [] This difference in metabolism likely contributes to the observed difference in Bendiocarb toxicity between the two life stages.
Q2: Is there a way to quantify Bendiocarb residues in water, and if so, what is the principle behind it?
A2: Yes, a spectrophotometric method has been developed to determine Bendiocarb residues in water. [] This method relies on hydrolyzing Bendiocarb present in the water sample into Bendiocarb Phenol. The Bendiocarb Phenol then reacts with nitric acid, forming a yellow-colored complex. This complex absorbs light maximally at 420 nm, and by measuring the absorbance, the concentration of Bendiocarb in the original water sample can be determined. [] This method is sensitive enough to detect Bendiocarb residues within the range of 10-100 micrograms per 5 mL of water.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

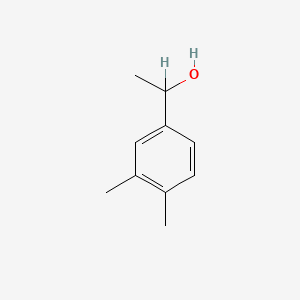
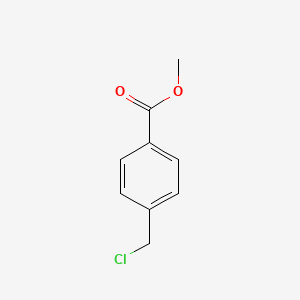
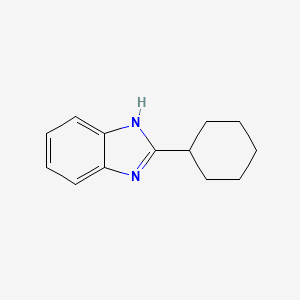




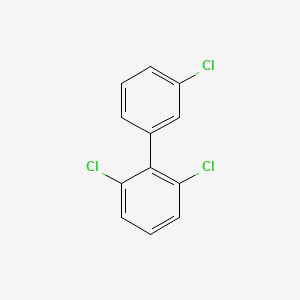
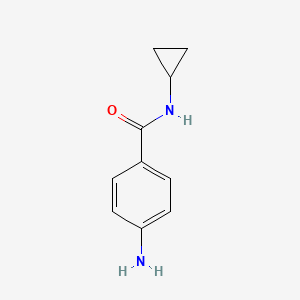
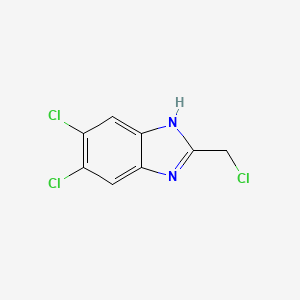

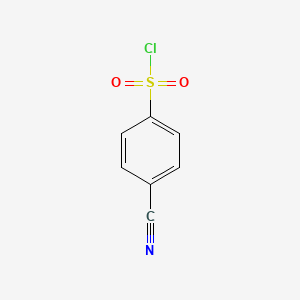
![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)
